Ixabepilone

概要

説明

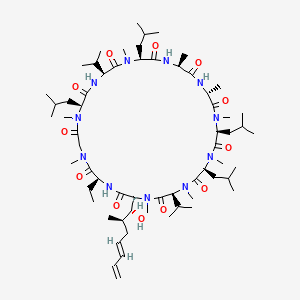

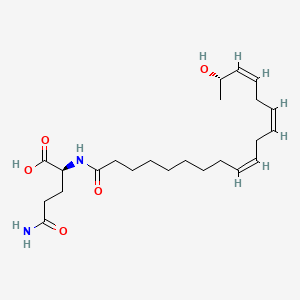

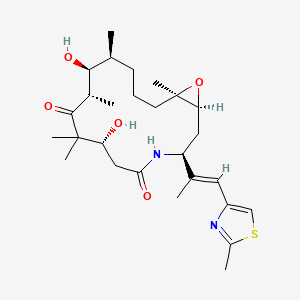

Ixabepilone, also known as azaepothilone B and codenamed BMS-247550, is a pharmaceutical drug developed by Bristol-Myers Squibb as a chemotherapeutic medication for cancer . It is a semi-synthetic analog of epothilone B, a natural chemical compound produced by Sorangium cellulosum . Ixabepilone was designed through medicinal chemistry to improve upon the properties of epothilone B, which could not be developed as a pharmaceutical drug due to poor metabolic stability and pharmacokinetics .

Synthesis Analysis

The synthesis of Ixabepilone involved the testing of more than 300 semisynthetic epothilone analogues to address issues such as poor metabolic stability and unfavorable pharmacokinetics associated with epothilones A and B . Ixabepilone is a semisynthetic analogue of epothilone B, with a chemically modified lactam substitution for the naturally existing lactone .

Molecular Structure Analysis

The molecular formula of Ixabepilone is C27H42N2O5S, and it has a molar mass of 506.7 g/mol . It is a semisynthetic analogue of epothilone B, with a lactone–lactam modification that minimizes susceptibility to esterase degradation .

Chemical Reactions Analysis

Ixabepilone binds to the αβ-tubulin heterodimer subunit, similar to taxol . Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules .

Physical And Chemical Properties Analysis

Ixabepilone is a semisynthetic analogue of epothilone B . It has a lactone–lactam modification that minimizes susceptibility to esterase degradation .

科学的研究の応用

Treatment of Metastatic or Locally Advanced Breast Cancer

Ixabepilone is a microtubule-targeted drug used clinically for the treatment of metastatic or locally advanced breast cancer . It has shown to increase the inhibition of microtubule dynamic instability, leading to increased mitotic arrest in breast cancer cells .

Overcoming Drug Resistance

Ixabepilone has been developed as a cancer chemotherapeutic agent to overcome the molecular mechanisms of drug resistance associated with the taxane class of agents . It has a low susceptibility to several mechanisms of drug resistance, making it a promising agent for treating drug-resistant tumors .

Treatment of Other Cancers

Apart from breast cancer, Ixabepilone is also under evaluation for the treatment of other types of cancer . The exact types of cancers are not specified in the sources, but it’s clear that the potential applications of Ixabepilone in oncology are broad.

Inhibition of βIII-Tubulin Isotype

The βIII-tubulin isotype is associated with drug resistance and tumor aggressivity . Ixabepilone has shown to suppress the antitumor effects of βIII-tubulin, indicating that increased βIII-tubulin may be an important contributor to the development of resistance to Ixabepilone .

Treatment of Refractory Tumors

Ixabepilone has demonstrated efficacy against a wide range of tumor types, including refractory tumors . It retains its activity when tumor cells are insensitive to paclitaxel, making it a highly potent agent .

Treatment of Proliferative Diseases

Apart from cancer, the antiproliferative activity of Azaepothilone B has great potential for the treatment of proliferative diseases, such as skin diseases and infections .

作用機序

Target of Action

Ixabepilone, also known as Azaepothilone B, primarily targets beta-tubulins , specifically beta-III tubulin . Tubulins are globular proteins that polymerize to form microtubules, essential components of the cell’s cytoskeleton. They play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, in cell division .

Mode of Action

Ixabepilone binds to the αβ-tubulin heterodimer subunit of microtubules . This binding stabilizes microtubules, suppressing their dynamic instability . Dynamic instability refers to the rapid growth and shortening of microtubules, which is crucial for their function in cell division. By stabilizing microtubules, Ixabepilone effectively halts cell division, thereby exerting its cytotoxic effect .

Biochemical Pathways

The primary biochemical pathway affected by Ixabepilone is the microtubule dynamics involved in cell division . By binding to beta-tubulins and stabilizing microtubules, Ixabepilone disrupts the normal function of these structures, preventing the cell from properly dividing . This leads to cell cycle arrest and ultimately, cell death .

Pharmacokinetics

Ixabepilone exhibits extensive tissue distribution and binding , characterized by rapid tissue distribution . It is metabolized extensively in the liver, primarily by the CYP3A4 enzyme . The elimination half-life of Ixabepilone is approximately 52 hours, and it is excreted mostly in feces .

Result of Action

The stabilization of microtubules by Ixabepilone leads to cell cycle arrest and cell death . It is highly potent, capable of damaging cancer cells in very low concentrations, and retains activity in cases where tumor cells are insensitive to taxane type drugs .

Action Environment

The action of Ixabepilone can be influenced by the expression of certain proteins in the tumor environment. For instance, the presence of βIII-tubulin can suppress the antitumor effects of Ixabepilone . Removal or knockdown of βIII-tubulin has been shown to lead to increased inhibition of microtubule dynamic instability by Ixabepilone .

Safety and Hazards

Ixabepilone can lead to peripheral neuropathy, but evidence-based management strategies may reverse these symptoms . Dose reductions did not appear to have an impact on the efficacy of Ixabepilone plus capecitabine . It is fatal if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life .

将来の方向性

Ixabepilone has shown effectiveness in the treatment of metastatic or locally advanced breast cancer in patients after failure of an anthracycline and a taxane . Future directions for the use of Ixabepilone include adjuvant therapy, weekly dosing schedules, and Ixabepilone in new combinations of treatment . It is also being investigated for use in the treatment of non-Hodgkin’s lymphoma .

特性

IUPAC Name |

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABUFPQFXZVHFB-PVYNADRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870252 | |

| Record name | Ixabepilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Binding of Ixabepilone to beta-tubulins (e.g. beta-III tubulin) stabilizes microtubules. Microtubules are essential to cell division, and epothilones therefore stop cells from properly dividing. Like taxol, Ixabepilone binds to the αβ-tubulin heterodimer subunit. Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules., Ixabepilone is a microtubule inhibitor belonging to the epothilone class of antineoplastic agents. Epothilones are naturally occurring products of fermentation from the myxobacterium Sorangium cellulosum. Ixabepilone is a semisynthetic derivative of epothilone B, a 16-membered polyketide macrolide, with a chemically modified lactam substitution for the naturally existing lactone. Ixabepilone binds to beta-tubulin subunits on microtubules and stabilizes and suppresses microtubule activity resulting in mitotic arrest and apoptosis. Although ixabepilone appears to share a similar antimicrotubule mechanism of action with taxanes, the drug differs structurally from taxanes and does not appear to be affected by common mechanisms of taxane resistance. | |

| Record name | Ixabepilone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ixabepilone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ixabepilone | |

Color/Form |

Colorless oil or white lyopholizate | |

CAS RN |

219989-84-1 | |

| Record name | Ixabepilone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219989-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ixabepilone [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219989841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ixabepilone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ixabepilone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ixabepilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,5S,6S,7R,10S,14S,16S)-6,10-dihydroxy-1,5,7,9,9-pentamethyl-14-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-13-azabicyclo[14.1.0] heptadecane-8,12-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IXABEPILONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27005NP0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ixabepilone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Ixabepilone, a semi-synthetic analog of the natural product epothilone B, acts as a microtubule-stabilizing agent. [] It binds to β-tubulin subunits on microtubules, suppressing their dynamic instability and promoting microtubule polymerization and stabilization. [, ] This leads to cell cycle arrest at the G2-M transition and ultimately induces apoptosis, or programmed cell death. [, ]

A: Yes, research suggests that ixabepilone can directly kill tumor-associated endothelial cells, adding to its antitumor effects. [] This is supported by its efficacy in inhibiting endothelial cell proliferation and tumor angiogenesis in vivo. []

A: While both ixabepilone and taxanes target microtubules, they appear to induce apoptosis via different pathways. Research in ovarian cancer cell lines suggests that ixabepilone primarily enhances caspase-2 activity, whereas taxanes primarily activate caspase-9. [] This difference in apoptotic pathway activation could contribute to ixabepilone's activity in taxane-resistant cancers. []

A: Ixabepilone has a molecular formula of C27H41NO6S and a molecular weight of 507.7 g/mol. []

A: Yes, computational docking studies have been conducted with ixabepilone and its parent compound, epothilone B, to predict their interactions with CYP3A4, a key drug-metabolizing enzyme. [] These studies provided insights into the potential for metabolic interactions and informed clinical trial design. []

A: Ixabepilone is a semi-synthetic lactam analogue of epothilone B. [] Modifications to the epothilone B structure were specifically designed to optimize in vivo efficacy, metabolic stability, and minimize protein binding. []

A: Ixabepilone retains activity in some taxane-resistant tumor models, suggesting it can overcome certain resistance mechanisms. [, , , , ] This is thought to be partly due to its distinct binding site on tubulin and reduced susceptibility to drug efflux pumps like P-glycoprotein (P-gp), which are often overexpressed in taxane-resistant tumors. [, , , ]

A: Yes, co-administration of ketoconazole, a strong CYP3A4 inhibitor, with ixabepilone resulted in a substantial increase (79%) in ixabepilone AUC0-∞, indicating a significant drug interaction. [] This highlights the need for dose adjustments and careful monitoring when ixabepilone is used with strong CYP3A4 inhibitors. [, ]

A: Following administration, ixabepilone is extensively metabolized, with the majority of the drug-related material being excreted in the feces. []

A: Yes, research suggests a direct relationship between ixabepilone pharmacokinetics, neutrophil counts, and microtubule bundle formation in peripheral blood mononuclear cells (PBMCs). [] This correlation highlights the link between ixabepilone exposure and its biological activity. []

A: Ixabepilone has demonstrated broad antitumor activity in preclinical models, including taxane-resistant models. [, , , , ] Notably, ixabepilone exhibits greater efficacy than paclitaxel in preclinical models of breast, colon, lung, and kidney cancers, particularly in combination with antiangiogenic agents like bevacizumab and sunitinib. [] It also shows promising activity in pediatric cancer models, including rhabdomyosarcoma, neuroblastoma, Wilms' tumors, osteosarcoma, and brain tumors. []

A: Yes, ixabepilone has shown clinical benefit in patients with metastatic breast cancer, particularly those who have progressed on prior anthracyclines and taxanes. [, , , , , ] Clinical trials have shown that: * Ixabepilone as monotherapy demonstrates efficacy in heavily pretreated patients, even those resistant or refractory to anthracyclines, taxanes, and capecitabine. [, , ] * Ixabepilone in combination with capecitabine significantly improves progression-free survival compared to capecitabine alone in patients with anthracycline- and taxane-resistant disease. [, , ] * Subgroup analyses suggest potential benefits in specific populations, including those with triple-negative breast cancer or early metastatic relapse. [, ]

A: Data from clinical trials suggest that patients who experience an early metastatic relapse after adjuvant chemotherapy may experience clinical benefit from ixabepilone plus capecitabine. [] This highlights a potential role for ixabepilone in this patient population with limited treatment options. []

A: While ixabepilone shares a similar mechanism of action with taxanes by stabilizing microtubules, it demonstrates activity in some taxane-resistant tumors. [, , , , ] This suggests that it is not subject to all the same resistance mechanisms. [, , , , ] Its reduced susceptibility to P-gp efflux pumps, which contribute to taxane resistance, is thought to be a contributing factor. [, , ]

A: A randomized phase II study found no significant difference in progression-free survival between ixabepilone plus carboplatin and paclitaxel plus carboplatin in patients with either β3T-positive or β3T-negative NSCLC. [] This suggests that β3T expression may not be a reliable predictive biomarker for ixabepilone response in this setting. []

A: The primary dose-limiting toxicities observed in clinical trials of ixabepilone are neutropenia and peripheral neuropathy. [, , , , ]

A: Emerging data suggest that weekly administration of ixabepilone might be associated with a more favorable neurotoxicity profile compared to the standard every-3-week schedule, without compromising efficacy. [, ]

A: Preliminary data from a mouse model suggest that prior treatment with paclitaxel may predispose mice to develop more severe cold hyperalgesia when subsequently treated with ixabepilone. [] This highlights a potential interaction between prior taxane exposure and ixabepilone-induced neurotoxicity that requires further investigation in clinical settings. []

A: Research on biomarkers for ixabepilone response is ongoing. Studies in the neoadjuvant setting have shown some potential for identifying markers that may predict ixabepilone efficacy. []

A: Several analytical methods have been employed to characterize and quantify ixabepilone: * Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is used to determine ixabepilone concentrations in various biological matrices. [, ] * High-performance liquid chromatography (HPLC) methods have been developed to quantify ixabepilone and its impurities in both bulk drug substance and formulated products. [] * Accelerator mass spectrometry (AMS) has proven valuable for studying the metabolic fate of ixabepilone, especially when using low levels of radiolabeled drug. [, ]

A: Ixabepilone is primarily metabolized by CYP3A4, a major drug-metabolizing enzyme in the liver. [, ] Co-administration with strong CYP3A4 inhibitors significantly increases ixabepilone exposure, necessitating dose adjustments and careful monitoring. [, ]

A: While ixabepilone offers a valuable treatment option for this patient population, other chemotherapy agents like eribulin mesylate, as well as targeted therapies like antibody-drug conjugates and PARP inhibitors, are also being investigated for their efficacy in this setting. []

A: Ixabepilone received its initial approval from the U.S. Food and Drug Administration (FDA) in October 2007 for the treatment of advanced breast cancer in patients resistant or refractory to anthracyclines, taxanes, and capecitabine. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(dimethylamino)ethyl)-3-(((2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl)methyl)urea](/img/structure/B1684020.png)

![4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one](/img/structure/B1684025.png)

![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)